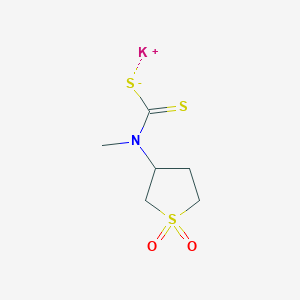
Potassium (1,1-dioxidotetrahydrothiophen-3-yl)(methyl)carbamodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium (1,1-dioxidotetrahydrothiophen-3-yl)(methyl)carbamodithioate is a chemical compound with a unique structure that includes a dioxotetrahydrothiophenyl group and a carbamodithioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium (1,1-dioxidotetrahydrothiophen-3-yl)(methyl)carbamodithioate typically involves the reaction of appropriate thiophene derivatives with carbamodithioate precursors under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like potassium carbonate to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Potassium (1,1-dioxidotetrahydrothiophen-3-yl)(methyl)carbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxotetrahydrothiophenyl group to its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamodithioate moiety, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 80°C.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted carbamodithioate derivatives.
Scientific Research Applications
Potassium (1,1-dioxidotetrahydrothiophen-3-yl)(methyl)carbamodithioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an additive in certain industrial processes.
Mechanism of Action
The mechanism of action of Potassium (1,1-dioxidotetrahydrothiophen-3-yl)(methyl)carbamodithioate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Potassium (1,1-dioxidotetrahydrothiophen-3-yl)(methyl)carbamodithioate include:
- Potassium (1,1-dioxidotetrahydrothiophen-3-yl)(ethyl)carbamodithioate
- Potassium (1,1-dioxidotetrahydrothiophen-3-yl)(propyl)carbamodithioate
- Potassium (1,1-dioxidotetrahydrothiophen-3-yl)(butyl)carbamodithioate
Uniqueness
What sets this compound apart from similar compounds is its specific structural configuration, which may confer unique chemical reactivity and biological activity. Its methyl group may influence its solubility, stability, and interaction with biological targets differently compared to its ethyl, propyl, or butyl analogs.
Properties
Molecular Formula |
C6H10KNO2S3 |
|---|---|
Molecular Weight |
263.4 g/mol |
IUPAC Name |
potassium;N-(1,1-dioxothiolan-3-yl)-N-methylcarbamodithioate |
InChI |
InChI=1S/C6H11NO2S3.K/c1-7(6(10)11)5-2-3-12(8,9)4-5;/h5H,2-4H2,1H3,(H,10,11);/q;+1/p-1 |
InChI Key |
REMALOBYKCHEPV-UHFFFAOYSA-M |
Canonical SMILES |
CN(C1CCS(=O)(=O)C1)C(=S)[S-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















